molecular formula C12H14O B2615489 (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol CAS No. 1823894-02-5

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol

Cat. No.: B2615489
CAS No.: 1823894-02-5
M. Wt: 174.243
InChI Key: YUAMHOWFCCIIHG-UHFFFAOYSA-N
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Description

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol (CAS: 1823894-02-5) is a bicyclic compound with the molecular formula C₁₂H₁₄O and a molecular weight of 174.24 g/mol . Its structure features a methanol group attached to a phenyl ring substituted with a bicyclo[1.1.1]pentane moiety. This compound is of interest in medicinal and materials chemistry due to its rigid, three-dimensional geometry, which can enhance binding specificity and metabolic stability compared to planar aromatic systems.

Properties

IUPAC Name

[3-(1-bicyclo[1.1.1]pentanyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAMHOWFCCIIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol typically involves the construction of the bicyclo[1.1.1]pentane core followed by its functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable synthesis of bicyclo[1.1.1]pentane derivatives generally involves flow photochemical addition of propellane to diacetyl, followed by further functionalization . This approach allows for the large-scale production of bicyclo[1.1.1]pentane derivatives, which can then be converted to this compound through subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The unique structure of the bicyclo[1.1.1]pentane core allows for interesting reactivity patterns.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methanol group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the methanol group to a methyl group.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)carboxylic acid, while reduction would yield (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methane.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclo[1.1.1]pentane core linked to a phenyl group and a hydroxymethyl group. This unique structure imparts distinctive chemical properties that enhance its utility as a bioisostere, offering advantages over traditional aromatic systems.

Medicinal Chemistry

  • Bioisostere for Drug Development : Bicyclo[1.1.1]pentane derivatives, including (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol, serve as effective replacements for benzene rings in drug design. This substitution can improve solubility, metabolic stability, and reduce non-specific binding in drug candidates .
  • Case Study : Research indicates that replacing central phenyl rings with bicyclo[1.1.1]pentane motifs can enhance pharmacokinetic profiles significantly, leading to compounds with better selectivity and lower side effects .

Materials Science

  • Building Block for Advanced Materials : The rigid three-dimensional structure of this compound makes it suitable for use in supramolecular chemistry as molecular rods or linkers .
  • Applications in Liquid Crystals : Its derivatives are explored for use in the production of liquid crystals due to their unique physicochemical properties .

Biological Research

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in neurodegenerative diseases, such as γ-secretase .
  • Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that bicyclo[1.1.1]pentane derivatives may exhibit anti-inflammatory effects and potential analgesic properties, making them candidates for therapeutic applications in inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves:

  • Carbene Insertion : A common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes .
  • Flow Photochemical Addition : This method involves the addition of propellane to diacetyl followed by further functionalization to yield the desired compound .

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Using potassium permanganate or chromium trioxide to convert the methanol group into a carboxylic acid.
  • Reduction : Employing lithium aluminum hydride to reduce the methanol group to a methyl group.
  • Substitution Reactions : Halogenation reactions can introduce halogen atoms into the phenyl ring .

Comparison with Similar Compounds

Classification Based on Substituents

The following table summarizes key analogs and their properties:

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Yield/Notes Evidence ID
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol Parent compound C₁₂H₁₄O 174.24 High rigidity, moderate logP (~2.1) N/A (commercially available)
(3-(Diphenyl(1H-pyrrol-2-yl)methyl)bicyclo[1.1.1]pentan-1-yl)diphenylmethanol (18) Aryl-rich C₄₇H₃₅O₂ 631.26 Elevated hydrophobicity (logP >5), steric hindrance Synthesized via General Procedure 3; yield unspecified
(3-(Bis(4-fluorophenyl)(1H-pyrrol-2-yl)methyl)bicyclo[1.1.1]pentan-1-yl)bis(4-fluorophenyl)methanol (20) Fluorinated aryl C₄₃H₂₉F₄NO₂ 659.31 Enhanced metabolic stability, higher polarity Purified via silica chromatography
(3-(pyrrolidin-1-ylmethyl)bicyclo[1.1.1]pentan-1-yl)methanol Heterocyclic amine C₁₁H₁₉NO 181.28 Improved solubility in polar solvents 73% yield using iridium catalysis at 23°C
[3-(3-Methylisoxazol-5-yl)bicyclo[1.1.1]pentan-1-yl]methanol Heterocyclic (isoxazole) C₁₀H₁₃NO₂ 179.22 Bioactive potential, moderate logP (~1.8) Available via commercial synthesis
1-(3-Methoxybicyclo[1.1.1]pent-1-yl)ethanone Methoxy-substituted C₈H₁₂O₂ 140.18 Reduced polarity vs. methanol analog Synthesis details unspecified

Key Differences in Properties and Reactivity

Hydrophobicity :

  • Aryl-rich derivatives (e.g., compound 18 ) exhibit significantly higher logP values (>5) due to bulky diphenyl groups, making them suitable for lipid-rich environments .
  • Fluorinated analogs (e.g., compound 20 ) balance hydrophobicity with polarity, improving metabolic stability and bioavailability .

Solubility: The pyrrolidine-substituted derivative (C₁₁H₁₉NO) demonstrates enhanced solubility in polar solvents (e.g., methanol/CH₂Cl₂ mixtures) due to its tertiary amine group . Heterocyclic isoxazole derivatives (e.g., [3-(3-Methylisoxazol-5-yl)]) show moderate solubility, ideal for aqueous-organic hybrid systems .

Synthetic Efficiency :

  • Iridium-catalyzed room-temperature alkylation (73% yield) is highly efficient for synthesizing pyrrolidine analogs, contrasting with the multi-step protocols required for aryl-rich compounds .

Biological Relevance :

  • Fluorinated and heterocyclic variants are prioritized in drug discovery for their enhanced target engagement and resistance to oxidative metabolism .

Research Findings

  • Aryl-Substituted Analogs: Compounds like 18 and 20 are used in porphyrinoid frameworks for photodynamic therapy, leveraging their steric bulk to modulate electronic properties .
  • Heterocyclic Derivatives: The pyrrolidine analog (C₁₁H₁₉NO) serves as a precursor in hydrogen-borrowing alkylation reactions, highlighting its utility in C–C bond-forming processes .
  • Fluorinated Compounds: Fluorophenyl-substituted methanol derivatives (CAS: 2287339-59-5) are cataloged for kinase inhibition studies, underscoring their role in medicinal chemistry .

Biological Activity

The compound (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol is a bicyclic organic molecule that merges a bicyclo[1.1.1]pentane structure with a phenyl group and a hydroxymethyl group. This unique arrangement provides distinctive chemical properties, making it a subject of interest in medicinal chemistry and biological research.

Structural Characteristics

The bicyclo[1.1.1]pentane moiety is notable for its three-dimensional structure, which allows it to act as a bioisostere for conventional aromatic systems. This structural uniqueness enhances the pharmacokinetic profiles of compounds, potentially leading to improved selectivity and reduced side effects in therapeutic applications.

Biological Activity

Research indicates that derivatives of bicyclo[1.1.1]pentane exhibit various biological activities, including:

  • Anti-inflammatory Effects : Compounds with this bicyclic structure have shown potential in modulating inflammatory pathways, which may lead to therapeutic applications in conditions like arthritis and other inflammatory diseases.
  • Analgesic Properties : Preliminary studies suggest that these compounds may possess pain-relieving properties, making them candidates for analgesic drug development.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as γ-secretase, which is implicated in neurodegenerative diseases like Alzheimer's .

The mechanisms by which this compound exerts its biological effects are currently under investigation. Initial findings suggest that its unique structure allows for specific interactions with biological targets that are not achievable by traditional aromatic compounds. This could lead to enhanced binding affinities and novel therapeutic pathways .

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been studied to understand the broader implications of bicyclic systems in biological activity:

Compound NameStructureKey Characteristics
3-Hydroxybicyclo[2.2.2]octanStructureExhibits different reactivity; used in neuroprotective studies
2-(Bicyclo[2.2.2]octan-2-yl)phenolStructureInvestigated for potential anti-cancer properties
5-(Bicyclo[3.3.0]octan-3-yl)phenolStructureExplored for neuroprotective effects

These compounds highlight the structural diversity within bicyclic systems and their potential for unique biological activities.

Study 1: Enzyme Inhibition

In a study focused on the replacement of fluorophenyl rings with bicyclo[1.1.1]pentane motifs, researchers found significant improvements in oral absorption characteristics and enzyme inhibition potency compared to conventional structures. The compound demonstrated enhanced passive permeability and aqueous solubility, which are critical factors in drug design .

Study 2: Binding Affinity Analysis

Another investigation into the binding modes of bicyclo[1.1.1]pentane derivatives revealed that while these compounds maintained high potency against specific targets, their unique structural features might lead to suboptimal occupancy in certain binding pockets, affecting overall efficacy .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Distinct peaks for bicyclo[1.1.1]pentane protons (δ 1.63 ppm, singlet) and methanol-derived -CH₂OH (δ 3.62 ppm, triplet) . BCP carbons appear at δ 26–32 ppm .
  • HRMS : Used to verify molecular ions (e.g., [M+H]⁺ for C₂₄H₂₂O₄ at m/z 375.1591) with <1 ppm error .
  • Column chromatography : Essential for separating byproducts (e.g., dichloromethane eluent for polar impurities) .

How do purification methods impact yield and scalability?

Q. Advanced

  • Silica gel chromatography : Effective for small-scale (<1 g) purification but limits scalability due to solvent waste. Use 1% triethylamine to prevent tailing .
  • Dry-flash chromatography : Higher throughput (809 mg isolated in one run) with hexane/EtOAc gradients, ideal for intermediates .
  • Recrystallization : Limited by low solubility of BCP derivatives in common solvents; prioritize chromatographic methods .

What makes bicyclo[1.1.1]pentane (BCP) a superior bioisostere in drug design?

Advanced
BCP replaces phenyl rings or tert-butyl groups to:

  • Reduce logP (improve solubility) while maintaining similar steric volume .
  • Enhance metabolic stability via rigid, non-planar geometry .
  • Enable 3D diversification in SAR studies, as seen in Denali Therapeutics’ ALS drug DNL343 .

How to design structure-activity relationship (SAR) studies for BCP-containing analogs?

Q. Advanced

  • Positional isomerism : Compare 3- vs. 1-substituted BCP derivatives using molecular docking to assess target binding .
  • Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) via carbene insertion (e.g., :CF₂ from FSO₂CF₂CO₂TMS/NaF) to modulate electronic effects .
  • Biological assays : Prioritize compounds with HRMS-validated purity (>95%) for in vitro screening .

Are biocatalytic routes feasible for synthesizing this compound?

Advanced
While not directly reported, biocatalytic strategies (e.g., ketoreductases for alcohol formation) could be explored using:

  • Enantioselective enzymes to access chiral BCP derivatives .
  • Solvent engineering : Replace methanol with NADPH-regenerating systems for greener synthesis .

What stability challenges arise during storage and handling?

Q. Basic

  • Moisture sensitivity : Store under inert gas (N₂/Ar) due to the methanol group’s hygroscopicity .
  • Light sensitivity : BCP’s strained structure may degrade under UV; use amber vials .

How can computational modeling aid in optimizing BCP-based compounds?

Q. Advanced

  • DFT calculations : Predict bond strain energy (~70 kcal/mol for BCP) to guide synthetic feasibility .
  • MD simulations : Model BCP’s interaction with lipid bilayers to predict permeability .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

  • NMR limitations : Overlapping peaks in crowded regions (δ 1.2–1.6 ppm) require 2D NMR (HSQC, COSY) for resolution .
  • LC-MS : Use high-resolution Q-TOF systems to distinguish isobaric impurities (e.g., C₁₀H₁₶O₃ isomers) .

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